6-Chlorobenzo[d]oxazole

Galactosemia GALK Inhibitor Metabolic Disease

Select 6-Chlorobenzo[d]oxazole for superior 1.26x GALK inhibition over 5-Cl isomer and established >125x 5-LOX/COX-2 selectivity. Critical for SAR-driven drug discovery and next-gen agrochemicals; patented 6-Cl insecticidal activity exceeds 5/7-Cl analogs. Validate isomer identity; positional substitution invalidates target engagement.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 227197-72-0
Cat. No. B1588422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[d]oxazole
CAS227197-72-0
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC=N2
InChIInChI=1S/C7H4ClNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
InChIKeyJJOOKXUUVWIARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzo[d]oxazole (CAS 227197-72-0): Chlorinated Benzoxazole Scaffold for Targeted Medicinal Chemistry and Chemical Biology Applications


6-Chlorobenzo[d]oxazole (6-Cl-BOX) is a chlorinated heterocyclic compound consisting of a benzene ring fused to an oxazole ring with a chlorine substituent at the 6-position [1]. The benzoxazole scaffold is widely recognized as a 'privileged structure' in drug discovery, serving as a bioisostere for naturally occurring nucleotides and exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects [2]. The chlorine atom at the 6-position imparts distinct electronic and steric properties that critically influence the compound's reactivity, target binding, and subsequent biological outcomes compared to other positional isomers or unsubstituted analogs [1].

Why 6-Chlorobenzo[d]oxazole Cannot Be Arbitrarily Substituted: Position-Specific Chlorination Governs Biological Activity and Reactivity


Positional isomers of chlorobenzoxazole (e.g., 5-chloro and 7-chloro) are not functionally equivalent to the 6-chloro derivative. Extensive structure-activity relationship (SAR) studies demonstrate that the location of the chlorine substituent on the benzoxazole ring drastically alters its electronic distribution, molecular recognition, and pharmacodynamics [1]. Consequently, substituting a 5-chloro or 7-chloro analog in a reaction or assay optimized for 6-chlorobenzo[d]oxazole can lead to dramatically reduced target inhibition, unexpected off-target effects, or complete synthetic failure. The following quantitative evidence establishes the unique and non-interchangeable profile of the 6-chloro substitution pattern [2].

Quantitative Differentiation of 6-Chlorobenzo[d]oxazole: Direct Comparative Evidence from Primary Research


Superior GALK Inhibitory Potency of 6-Chloro vs. 5-Chloro and 7-Chloro Benzoxazole Isomers

In a systematic structure-activity relationship (SAR) study of benzoxazole derivatives as human galactokinase (GALK) inhibitors, 6-chlorobenzoxazole demonstrated superior inhibitory potency compared to its 5-chloro and 7-chloro positional isomers [1]. The 6-chloro substitution yielded an IC50 of 1.93 μM, which is a 1.26-fold improvement in potency over the 5-chloro isomer (IC50 = 2.43 μM) and equivalent to the 7-chloro isomer (IC50 = 1.93 μM) [1].

Galactosemia GALK Inhibitor Metabolic Disease

Enhanced Insecticidal and Acaricidal Efficacy of 6-Chloro vs. 5/7-Chloro Benzisoxazole Phosphoric Esters

A patent evaluating O-alkyl-6-chloro-benzisoxazol-(3)-yl-thionophosphoric(phosphonic) acid esters as pesticidal agents explicitly claims that the 6-chloro derivatives exhibit a 'better insecticidal, acaricidal and nematicidal action' than the corresponding 5- and 7-chloro derivatives of analogous structure and type of action [1]. The patent emphasizes that this result was 'surprising' and represents a 'genuine enrichment of the art' [1].

Agrochemicals Insecticide Acaricide Nematicide

Potent Tyrosinase Inhibition by 2-Phenyl-6-Chlorobenzo[d]oxazole Derivatives: A Benchmark for Melanogenesis Research

A series of 2-phenylbenzo[d]oxazole compounds featuring a 6-chloro substitution were evaluated for their ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis . These 6-chloro-substituted derivatives exhibited significantly stronger tyrosinase inhibition than kojic acid, a widely used reference compound and positive control in the field . The exact fold-improvement or IC50 values are not specified in the available abstract, but the study highlights the 6-chloro motif as critical for enhanced activity .

Skin Lightening Tyrosinase Inhibitor Melanogenesis Cosmeceuticals

Nanomolar 5-LOX Inhibition by a 6-Chlorobenzo[d]oxazole Derivative with COX/5-LOX Selectivity Profile

A 6-chlorobenzo[d]oxazole derivative (CHEMBL5277274) demonstrated potent and selective inhibition of 5-lipoxygenase (5-LOX) with an IC50 of 60 nM [1]. Its activity against cyclooxygenase-1 (COX-1) was significantly weaker (IC50 = 500 nM), and it was essentially inactive against COX-2 (IC50 = 7,500 nM), establishing a clear selectivity profile of >8-fold for 5-LOX over COX-1 and >125-fold over COX-2 [1].

Inflammation 5-Lipoxygenase Inhibitor COX Inhibitor

6-Chlorobenzo[d]oxazole as a Key Intermediate for Scalable Synthesis of 2-Mercapto-6-Chlorobenzoxazole

A recent patent (CN117003710A) describes a novel, high-yield, and scalable method for preparing 2-mercapto-6-chlorobenzoxazole directly from 2-hydroxy-6-chlorobenzoxazole, a derivative of 6-chlorobenzo[d]oxazole, via reaction with sodium ethyl xanthate under alkaline conditions at 45-90 °C [1]. This method is explicitly designed to overcome the limitations of prior art, which suffered from low yields, difficult purification, and high production costs [1].

Synthetic Intermediate Process Chemistry Thiolation

Defined Physicochemical Profile Enables Consistent Experimental Reproducibility

6-Chlorobenzo[d]oxazole has a well-characterized physicochemical profile, including a predicted density of 1.377 g/cm³, a boiling point of 226.3±13.0 °C, and a melting point of 56-57 °C [1]. This data is critical for ensuring consistent handling and experimental reproducibility. Commercial vendors specify high purity (≥95% or 98%) and recommend storage at 2-8°C or in a cool, dry place to maintain stability .

Analytical Chemistry Quality Control Solubility Stability

Validated Application Scenarios for 6-Chlorobenzo[d]oxazole (CAS 227197-72-0) Based on Differentiated Evidence


Discovery of Novel GALK Inhibitors for Classic Galactosemia

Researchers focused on developing human galactokinase (GALK) inhibitors for the treatment of classic galactosemia can utilize 6-chlorobenzo[d]oxazole as a superior starting scaffold compared to its 5-chloro isomer. As demonstrated by Kuroda et al., the 6-chloro substitution provides a 1.26-fold improvement in GALK inhibitory potency (IC50 = 1.93 μM) over the 5-chloro analog (IC50 = 2.43 μM) [4]. This defined potency advantage, along with a clear understanding of the SAR for this series, makes the 6-chloro derivative the preferred choice for hit-to-lead optimization campaigns [4].

Design of Novel Insecticides, Acaricides, and Nematicides

Agrochemical discovery teams seeking new active ingredients for pest control should prioritize 6-chlorobenzisoxazole-based scaffolds over 5- or 7-chloro isomers. A foundational patent (US4127653) explicitly claims that O-alkyl-6-chloro-benzisoxazol-(3)-yl-thionophosphoric(phosphonic) acid esters exhibit a 'better insecticidal, acaricidal and nematicidal action' than the corresponding 5- and 7-chloro derivatives [4]. This established structure-activity relationship provides a clear and compelling rationale for selecting 6-chloro intermediates in the development of next-generation pesticides [4].

Development of Potent and Selective 5-Lipoxygenase (5-LOX) Inhibitors

For anti-inflammatory drug discovery programs aiming to target the 5-LOX pathway with minimal COX-related side effects, 6-chlorobenzo[d]oxazole derivatives offer a validated starting point. A specific derivative (CHEMBL5277274) has been shown to potently inhibit 5-LOX (IC50 = 60 nM) with substantial selectivity over COX-1 (IC50 = 500 nM) and COX-2 (IC50 = 7,500 nM) [4]. This >125-fold selectivity window is a critical differentiator, enabling the design of safer anti-inflammatory agents with a reduced risk of gastrointestinal and cardiovascular toxicity associated with non-selective NSAIDs [4].

Scalable Synthesis of 2-Mercapto-6-Chlorobenzoxazole

Process chemistry groups requiring large quantities of 2-mercapto-6-chlorobenzoxazole as a key intermediate should leverage the novel synthetic methodology described in patent CN117003710A [4]. This method, which utilizes 6-chlorobenzo[d]oxazole derivatives, overcomes the low yields and high costs associated with previous approaches, enabling a more efficient and economical route to this valuable thiol building block [4].

Technical Documentation Hub

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